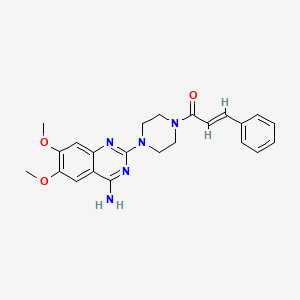
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazoline core, a cinnamoyl group, and a piperazine moiety. These structural features contribute to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with piperazine.
Attachment of the Cinnamoyl Group: The cinnamoyl group is attached to the piperazine nitrogen through an acylation reaction using cinnamoyl chloride or cinnamic acid derivatives in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the cinnamoyl group to a corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol or ethanol as solvents.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Alcohol derivatives of the cinnamoyl group.
Substitution: Various substituted quinazoline or piperazine derivatives.
Scientific Research Applications
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can interfere with cell proliferation, migration, and survival, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzoyl-1-piperazinyl)-quinoline: Similar structure with a benzoyl group instead of a cinnamoyl group.
2-(4-Benzoyl-1-piperazinyl)-quinazoline: Another derivative with a benzoyl group and a quinazoline core.
Uniqueness
2-(4-Cinnamoylpiperazin-1-yl)-4-amino-6,7-dimethoxyquinazoline is unique due to the presence of the cinnamoyl group, which imparts distinct biological activities compared to its benzoyl analogs. The cinnamoyl group can enhance the compound’s ability to interact with specific molecular targets, leading to improved therapeutic potential .
Properties
CAS No. |
70842-66-9 |
|---|---|
Molecular Formula |
C23H25N5O3 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H25N5O3/c1-30-19-14-17-18(15-20(19)31-2)25-23(26-22(17)24)28-12-10-27(11-13-28)21(29)9-8-16-6-4-3-5-7-16/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,26)/b9-8+ |
InChI Key |
IKWCRLCFRBNCER-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)N)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


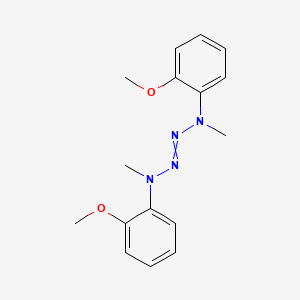
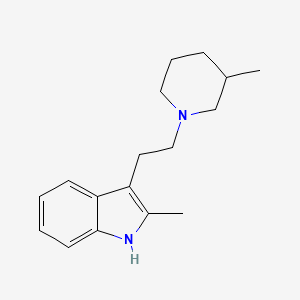


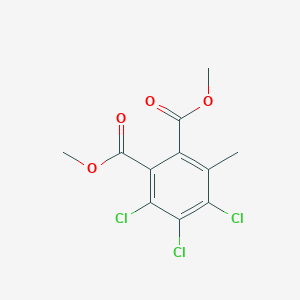

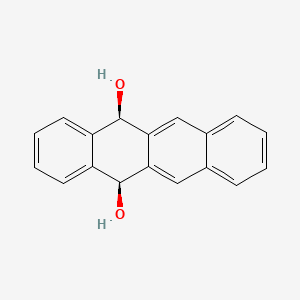

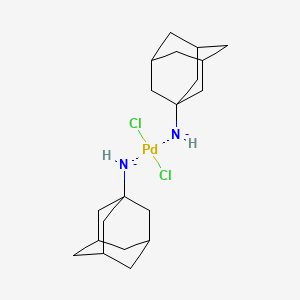
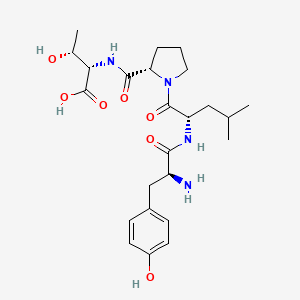

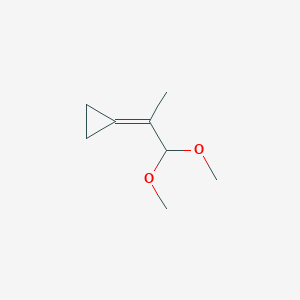
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)

